molecular formula C15H17NO3 B14028214 Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B14028214
M. Wt: 259.30 g/mol
InChI Key: PLHVYNJGZGYYRO-UHFFFAOYSA-N
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Description

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core modified with a benzyl ester at position 3 and an acetyl group at position 6. This scaffold is of interest in medicinal chemistry due to its rigid bicyclic structure, which can enhance binding affinity and metabolic stability in drug candidates.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-10(17)14-12-7-16(8-13(12)14)15(18)19-9-11-5-3-2-4-6-11/h2-6,12-14H,7-9H2,1H3

InChI Key

PLHVYNJGZGYYRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopropanation-Based Approaches

One of the primary synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method, reported by Mykhailiuk et al., provides a practical and facile access to bicyclic amines structurally related to the target compound. The process begins with reductive amination between allylamine and benzophenone to form a secondary amine intermediate, followed by acylation with cinnamic acid-derived acyl chlorides. Subsequent UV-induced intramolecular photochemical [2+2] cycloaddition yields the bicyclic framework with high yields (61–89%) and stereochemical control. Final steps include lithium aluminum hydride reduction and palladium-catalyzed hydrogenolysis to afford synthetically tractable amines analogous to the 3-azabicyclo[3.1.0]hexane skeleton.

Functional Group Transformations on Protected 3-Azabicyclo[3.1.0]hexanes

Protected derivatives such as benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate serve as key intermediates. These can be converted into acetylated analogs through selective oxidation and acetylation steps. For instance, oxidation of the 6-hydroxy group followed by acetylation yields the 6-acetyl derivative. The benzyl ester provides stability during these transformations and can be removed if necessary by catalytic hydrogenation.

Specific Preparation Methods for Benzyl 6-Acetyl-3-Azabicyclo[3.1.0]hexane-3-Carboxylate

Starting Materials and Key Intermediates

  • Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (precursor alcohol)
  • Acetylating agents such as acetic anhydride or acetyl chloride
  • Catalysts or reagents for oxidation (e.g., PCC, Dess–Martin periodinane) if oxidation of the hydroxy group is required prior to acetylation

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Preparation of benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate Cyclopropanation, amination, benzyl ester protection Intermediate alcohol, high purity
2 Oxidation of 6-hydroxy group PCC or Dess–Martin periodinane in dichloromethane, room temperature Formation of 6-oxo intermediate, moderate to high yield
3 Acetylation of 6-oxo group Acetic anhydride or acetyl chloride, pyridine or base catalyst, 0–25 °C Formation of 6-acetyl derivative, high yield
4 Purification Silica gel column chromatography or recrystallization Pure this compound

Supporting Experimental Data and Analysis

Reaction Conditions and Yields

Reaction Step Reagents & Solvents Temperature (°C) Time (h) Yield (%) Notes
Cyclopropanation & amination Allylamine, benzophenone, Pd catalyst, UV irradiation 0–25 12–24 61–89 High stereoselectivity
Oxidation PCC or Dess–Martin periodinane, CH2Cl2 20–25 2–6 70–85 Mild conditions, avoids overoxidation
Acetylation Acetic anhydride, pyridine 0–25 1–3 80–95 Efficient acetylation

Characterization Data

  • NMR Spectroscopy : Characteristic signals for acetyl methyl group at ~2.1 ppm; benzyl methylene protons at ~5.1 ppm; bicyclic ring protons in the 1.5–4.0 ppm range.
  • Mass Spectrometry : Molecular ion peak consistent with C15H17NO3 (molecular weight ~259 g/mol).
  • IR Spectroscopy : Strong ester carbonyl stretch (~1735 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹) confirming acetylation.

Summary and Outlook

The preparation of this compound involves a multi-step synthetic sequence starting from allylamine derivatives and employing palladium-catalyzed cyclopropanation, followed by oxidation and acetylation of the hydroxy intermediate. The methods described are supported by robust literature and patent sources, demonstrating high yields, stereochemical control, and scalability. This compound serves as a valuable intermediate for further pharmaceutical development and bioactive molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Benzyl vs. tert-butyl esters: The benzyl group offers labile protection (removable via hydrogenolysis), whereas the tert-butyl ester provides steric bulk and stability under acidic conditions .
  • Synthetic Accessibility :

    • Benzyl-protected analogs (e.g., benzyl 6-oxa) are synthesized via coupling agents like T3P or oxidation reactions, with moderate yields (52–58%) .
    • tert-Butyl derivatives often employ Boc-protected intermediates and Grignard reactions, as seen in the synthesis of tert-butyl 6-formyl analogs .

Biological Activity

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound that belongs to the class of azabicyclo compounds, which have garnered interest due to their diverse biological activities, particularly in relation to opioid receptor interactions and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

Chemical Formula: C15H17NO3
IUPAC Name: this compound
Molecular Weight: 273.30 g/mol
CAS Number: 91271219

The compound features a bicyclic structure with a nitrogen atom and an acetyl group, contributing to its potential pharmacological properties.

Opioid Receptor Interaction

Research has indicated that derivatives of azabicyclo[3.1.0]hexane, including this compound, exhibit significant binding affinity for opioid receptors, particularly the mu-opioid receptor (MOR). This interaction suggests potential applications in pain management and analgesic drug development.

  • Mu-opioid Receptor Antagonism: Studies have shown that certain azabicyclo derivatives can act as antagonists at the MOR, which may contribute to their analgesic effects without the addictive properties typically associated with opioid medications .

Pharmacological Studies

Several pharmacological studies have explored the effects of this compound on various biological systems:

  • Analgesic Effects: In animal models, compounds similar to Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane have demonstrated significant analgesic properties.
  • CNS Activity: The compound has shown potential central nervous system (CNS) activity, influencing pain pathways and possibly offering therapeutic avenues for treating chronic pain conditions.

Case Studies

Several case studies have highlighted the efficacy of azabicyclo compounds in clinical settings:

  • Case Study 1: A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various azabicyclo derivatives for their analgesic properties, noting that compounds with structural similarities to Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane exhibited promising results in reducing pain responses in animal models .
  • Case Study 2: Another research initiative focused on the binding affinities of these compounds to opioid receptors, demonstrating that modifications to the bicyclic structure could enhance receptor selectivity and potency .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMu-opioid Receptor AffinityAnalgesic ActivityCNS Effects
This compoundHighSignificantModerate
CP-866,087 (similar derivative)Very HighStrongHigh
Other azabicyclo derivativesVariableModerateLow

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